molecular formula C10H20OSi B3059386 (Ethoxyethynyl)(triethyl)silane CAS No. 995-00-6

(Ethoxyethynyl)(triethyl)silane

Cat. No.: B3059386
CAS No.: 995-00-6
M. Wt: 184.35 g/mol
InChI Key: SFKRVRCHWRJRPF-UHFFFAOYSA-N
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Description

(Ethoxyethynyl)(triethyl)silane is an organosilicon compound with the molecular formula C_8H_16Si. This compound is characterized by the presence of an ethoxyethynyl group and three ethyl groups attached to a silicon atom. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethoxyethynyl)(triethyl)silane typically involves the reaction of triethylsilane with ethoxyacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized to maximize efficiency and minimize costs. Industrial production methods may also involve the use of continuous flow reactors to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Ethoxyethynyl)(triethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield silanols or siloxanes, while reduction reactions produce alcohols .

Scientific Research Applications

(Ethoxyethynyl)(triethyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Ethoxyethynyl)(triethyl)silane involves the reactivity of the silicon-hydrogen (Si-H) bond. This bond can donate hydrogen atoms in reduction reactions, facilitating the conversion of carbonyl compounds to alcohols. The ethoxyethynyl group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Ethoxyethynyl)(triethyl)silane is unique due to the presence of both ethoxyethynyl and triethyl groups attached to silicon. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and industrial applications .

Properties

IUPAC Name

2-ethoxyethynyl(triethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-5-11-9-10-12(6-2,7-3)8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKRVRCHWRJRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC#C[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532333
Record name (Ethoxyethynyl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

995-00-6
Record name (Ethoxyethynyl)(triethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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